![molecular formula C26H20N2O2 B4772478 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772478.png)
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxazolone derivatives and has been found to exhibit interesting biological properties.
Mechanism of Action
The mechanism of action of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth, bacterial cell wall synthesis, and inflammatory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one have been studied in various in vitro and in vivo models. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial cell wall synthesis, and reduce inflammation. Additionally, the compound has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its potential as a novel therapeutic agent for cancer, bacterial infections, and inflammatory diseases. The compound has also been found to have low toxicity, indicating its safety for use in animal models. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Future Directions
There are several future directions for research on 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic potential.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. In vivo studies to determine the efficacy and safety of the compound in animal models.
4. Exploration of the potential of the compound as a drug delivery system for targeted therapies.
5. Investigation of the potential of the compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is a novel compound that has shown promising results in scientific research applications. Its potential as a therapeutic agent for cancer, bacterial infections, and inflammatory diseases warrants further investigation. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Scientific Research Applications
The 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The compound has been tested against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer, and has shown promising results. It has also been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, the compound has been shown to reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
(4E)-4-[(1-benzylindol-3-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c1-18-9-5-6-12-21(18)25-27-23(26(29)30-25)15-20-17-28(16-19-10-3-2-4-11-19)24-14-8-7-13-22(20)24/h2-15,17H,16H2,1H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHPBIYXXYDJHG-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(1-benzylindol-3-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)
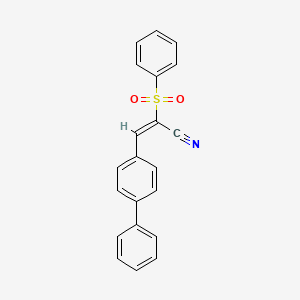
![N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4772412.png)
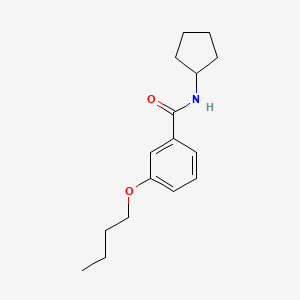
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B4772447.png)
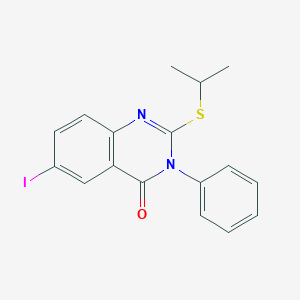
![2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4772454.png)
![1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4772462.png)
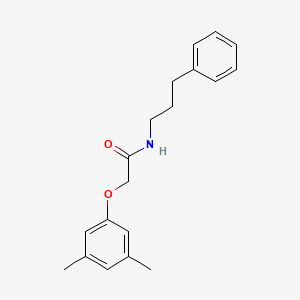

![2-[4-ethyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4772470.png)
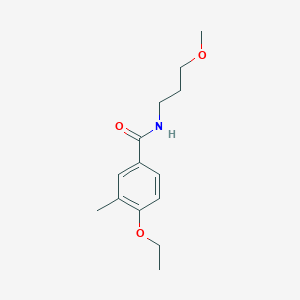
![N-(4-fluorophenyl)-2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4772494.png)
![4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B4772515.png)